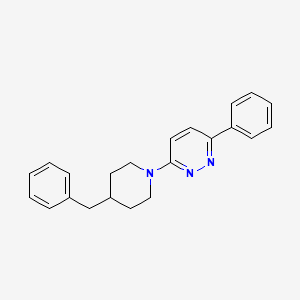

![molecular formula C18H22N4O3 B4511751 1-[4-(4-oxo-3(4H)-quinazolinyl)butanoyl]-4-piperidinecarboxamide](/img/structure/B4511751.png)

1-[4-(4-oxo-3(4H)-quinazolinyl)butanoyl]-4-piperidinecarboxamide

Vue d'ensemble

Description

Quinazolinyl compounds are a type of heterocyclic compound that have a wide range of biological properties . They are considered an important pharmacophore in medicinal chemistry .

Synthesis Analysis

The synthesis of quinazolinyl compounds often involves reactions with primary aromatic amines and heterocyclic amines . They can also react with diamines under different conditions .Molecular Structure Analysis

The molecular structure of quinazolinyl compounds typically includes a quinazoline core, which is a bicyclic compound containing two nitrogen atoms .Chemical Reactions Analysis

Quinazolinyl compounds can undergo a variety of chemical reactions. For example, they can react with sodium azide and active methylene compounds .Physical And Chemical Properties Analysis

The physical and chemical properties of quinazolinyl compounds can vary widely depending on their specific structure. For example, some quinazolinyl compounds are crystalline solids .Applications De Recherche Scientifique

Alzheimer’s Disease Treatment

Alzheimer’s disease (AD) is a progressive neurodegenerative disorder characterized by acetylcholine neurotransmitter loss in the hippocampus and cortex. Dual inhibitors of Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) have gained interest for treating AD. Researchers have designed and synthesized a series of 1-benzyl-4-((4-oxoquinazolin-3(4H)-yl)methyl) pyridin-1-ium derivatives (BOPs) as potential inhibitors of both AChE and BuChE . Among these, 1-(3-bromobenzyl)-3-((4-oxoquinazolin-3(4H)-yl)methyl) pyridin-1-ium bromide (BOP-1) demonstrated dual activity, inhibiting AChE (IC50 = 5.90 μM) and BuChE (IC50 = 6.76 μM). Another compound, 1-(4-chlorobenzyl)-3-((6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)methyl) pyridin-1-ium chloride (BOP-8) , exhibited potent AChE inhibition (IC50 = 1.11 μM) . These compounds hold promise as lead candidates for further drug discovery against AD.

Glucokinase Activation

Quinazolin-4-one derivatives have been investigated for their potential as glucokinase activators. These compounds play a crucial role in glucose homeostasis and are relevant for diabetes management. Although specific studies on our compound of interest are not directly available, the broader class of quinazolin-4-one derivatives lacking toxicity-producing attributes has shown promise as safe, effective, and orally bioavailable glucokinase activators .

Mécanisme D'action

Target of Action

The primary targets of this compound are acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) . These enzymes play a crucial role in the nervous system as they are responsible for the breakdown of acetylcholine, a key neurotransmitter. Inhibition of these enzymes can increase the concentration of acetylcholine in the brain, which is beneficial in conditions like Alzheimer’s disease where there is a deficiency of this neurotransmitter .

Mode of Action

The compound interacts with its targets (AChE and BuChE) by inhibiting their activity . This inhibition prevents the breakdown of acetylcholine, thereby increasing its availability.

Biochemical Pathways

The primary biochemical pathway affected by this compound is the cholinergic pathway . By inhibiting AChE and BuChE, the compound prevents the breakdown of acetylcholine, leading to an increase in its concentration . This can enhance cholinergic transmission, which is beneficial in conditions like Alzheimer’s disease where there is a cholinergic deficit .

Result of Action

The primary result of the compound’s action is an increase in the concentration of acetylcholine in the brain. This can lead to enhanced cholinergic transmission, which can improve cognitive function in conditions like Alzheimer’s disease .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

1-[4-(4-oxoquinazolin-3-yl)butanoyl]piperidine-4-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N4O3/c19-17(24)13-7-10-21(11-8-13)16(23)6-3-9-22-12-20-15-5-2-1-4-14(15)18(22)25/h1-2,4-5,12-13H,3,6-11H2,(H2,19,24) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJIBEKNYQYKPCQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)N)C(=O)CCCN2C=NC3=CC=CC=C3C2=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[3-(4-morpholinyl)-6-oxo-1(6H)-pyridazinyl]-N-phenylacetamide](/img/structure/B4511670.png)

![N-cyclohexyl-2-[6-oxo-3-(4-phenyl-1-piperazinyl)-1(6H)-pyridazinyl]acetamide](/img/structure/B4511671.png)

![3-(4-chlorophenyl)-2,5-dimethyl-7-(4-methyl-1-piperidinyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B4511676.png)

![5-(3-methoxyphenyl)-N-[2-(methylthio)phenyl]-3-isoxazolecarboxamide](/img/structure/B4511677.png)

![2-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxo-1(6H)-pyridazinyl]-N-(2-fluorobenzyl)acetamide](/img/structure/B4511685.png)

![4,6-dimethyl-2-[(2-methylphenoxy)methyl]-1H-benzimidazole](/img/structure/B4511698.png)

![N-[3-(methoxymethyl)phenyl]-4-methylbenzamide](/img/structure/B4511723.png)

![6-[4-(methylthio)phenyl]-2-phenyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one](/img/structure/B4511736.png)

![2-[3-(2-fluorophenyl)-6-oxo-1(6H)-pyridazinyl]-N-(3-methoxyphenyl)acetamide](/img/structure/B4511739.png)

![N-(4-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}phenyl)-N'-phenylurea](/img/structure/B4511743.png)

![N-(4-methyl-1,3-thiazol-2-yl)-2-[6-oxo-3-(4-thiomorpholinyl)-1(6H)-pyridazinyl]acetamide](/img/structure/B4511744.png)

![N-[2-(1-benzyl-4-piperidinyl)ethyl][1,2,4]triazolo[4,3-b]pyridazin-6-amine](/img/structure/B4511750.png)